

# Application Note: MDK83190-Induced Apoptosis in HCT116 Cells Detected by Annexin V Staining

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## Compound of Interest

Compound Name: MDK83190

Cat. No.: B1676101

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer.[1][2] Consequently, the induction of apoptosis in cancer cells is a primary goal for many therapeutic strategies.[2] **MDK83190** is a novel small molecule inhibitor under investigation for its anti-cancer properties. This application note describes the use of a flow cytometry-based apoptosis assay using Annexin V and Propidium Iodide (PI) staining to characterize the apoptotic effects of **MDK83190** on the human colon carcinoma cell line, HCT116.

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[1][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection.[1][3] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1] This dual-staining method allows for the differentiation of four cell populations:

- Live cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative

- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive

## MDK83190 Mechanism of Action

**MDK83190** is hypothesized to induce apoptosis through the intrinsic pathway by modulating the activity of the Bcl-2 family of proteins. It is believed to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins Bax and Bak. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.

## Data Presentation

The following tables summarize the quantitative data from a representative experiment where HCT116 cells were treated with varying concentrations of **MDK83190** for 24 hours.

Table 1: Percentage of Apoptotic and Necrotic HCT116 Cells after 24-hour Treatment with **MDK83190**

Treatment Group	Live Cells (%)	Early Apoptotic Cells (%)	Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0 $\mu$ M)	95.2 $\pm$ 2.1	2.5 $\pm$ 0.5	2.3 $\pm$ 0.4
MDK83190 (1 $\mu$ M)	85.6 $\pm$ 3.4	8.9 $\pm$ 1.2	5.5 $\pm$ 0.9
MDK83190 (5 $\mu$ M)	62.1 $\pm$ 4.5	25.4 $\pm$ 2.8	12.5 $\pm$ 1.7
MDK83190 (10 $\mu$ M)	35.8 $\pm$ 5.2	48.7 $\pm$ 3.9	15.5 $\pm$ 2.1

Table 2: Dose-Dependent Effect of **MDK83190** on HCT116 Cell Viability

MDK83190 Concentration (μM)	Total Apoptotic Cells (%) (Early + Late)
0	4.8 ± 0.9
1	14.4 ± 2.1
5	37.9 ± 4.5
10	64.2 ± 6.0

## Experimental Protocols

### Materials and Reagents

- HCT116 human colon carcinoma cells
- **MDK83190** (stock solution in DMSO)
- DMEM (Dulbecco's Modified Eagle Medium)
- FBS (Fetal Bovine Serum)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer

### Cell Culture and Treatment

- Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Seed cells in 6-well plates at a density of 2 x 10<sup>5</sup> cells/well and allow them to adhere overnight.

- Treat the cells with **MDK83190** at final concentrations of 0, 1, 5, and 10  $\mu\text{M}$  for 24 hours. The vehicle control should contain the same final concentration of DMSO as the highest **MDK83190** concentration.

## Annexin V and Propidium Iodide Staining Protocol

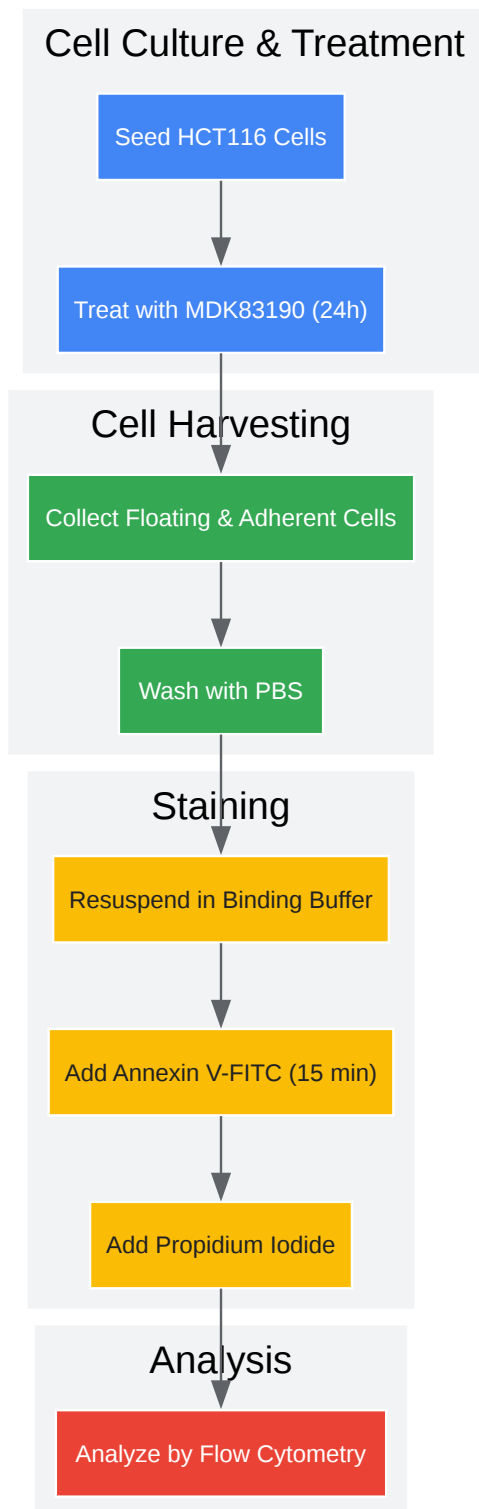
- Cell Harvesting:
  - For adherent cells, collect the culture medium (containing floating dead cells) into a 15 ml conical tube.[\[3\]](#)
  - Gently wash the adherent cells with PBS and detach them using Trypsin-EDTA.[\[3\]](#)
  - Combine the detached cells with the collected culture medium.
  - Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.[\[3\]](#)
  - Discard the supernatant and wash the cells twice with cold PBS.[\[4\]](#)
- Staining:
  - Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[\[5\]](#)[\[6\]](#)
  - Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately  $1 \times 10^6$  cells/ml.[\[4\]](#)
  - Transfer 100  $\mu\text{l}$  of the cell suspension ( $1 \times 10^5$  cells) to a flow cytometry tube.[\[4\]](#)
  - Add 5  $\mu\text{l}$  of Annexin V-FITC to the cell suspension.[\[5\]](#)
  - Gently vortex and incubate for 15 minutes at room temperature in the dark.[\[4\]](#)[\[6\]](#)
  - Add 5  $\mu\text{l}$  of Propidium Iodide (PI) staining solution.[\[5\]](#)
  - Add 400  $\mu\text{l}$  of 1X Binding Buffer to each tube.[\[4\]](#)
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[\[4\]](#)

- Use appropriate controls to set up compensation and quadrants: unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only.[4]
- Excite Annexin V-FITC with a 488 nm laser and detect emission at ~530 nm (FL1 channel).
- Excite PI with a 488 nm laser and detect emission at >670 nm (FL3 channel).
- Collect data for at least 10,000 events per sample.

## Visualizations

### MDK83190 Apoptosis Assay Workflow

## Workflow for MDK83190 Apoptosis Assay

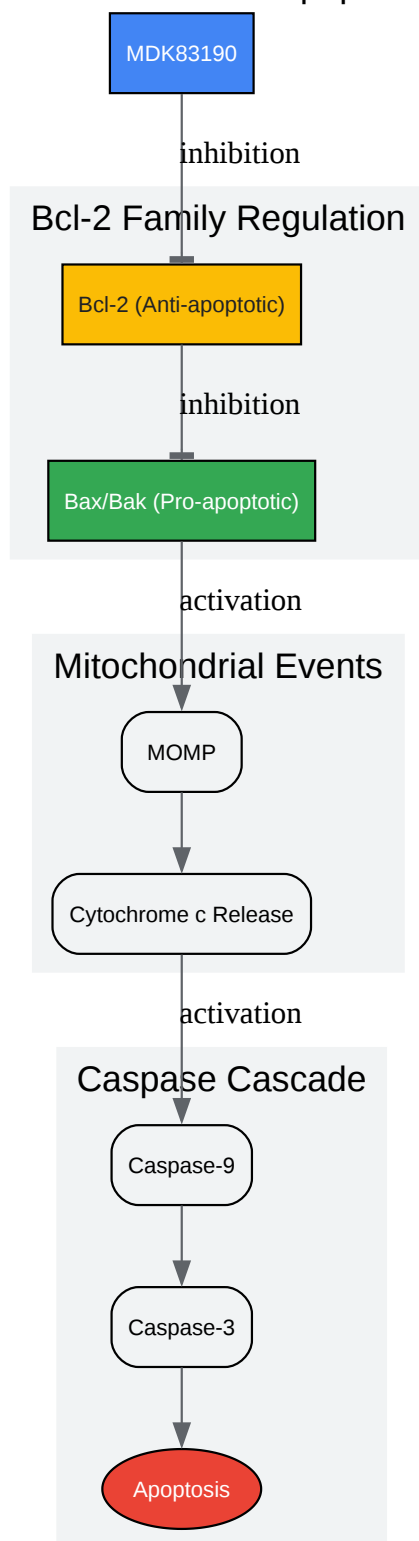


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Caption: Experimental workflow for Annexin V/PI apoptosis assay.

## Proposed Signaling Pathway for MDK83190-Induced Apoptosis

### Hypothesized MDK83190 Apoptotic Pathway



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